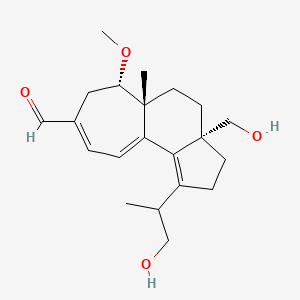

Scabronine J

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(3aS,5aR,6S)-3a-(hydroxymethyl)-1-(1-hydroxypropan-2-yl)-6-methoxy-5a-methyl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C21H30O4/c1-14(11-22)16-6-7-21(13-24)9-8-20(2)17(19(16)21)5-4-15(12-23)10-18(20)25-3/h4-5,12,14,18,22,24H,6-11,13H2,1-3H3/t14?,18-,20+,21+/m0/s1 |

InChI Key |

YNWVJYUTUMCIQZ-ISGZNDKYSA-N |

Isomeric SMILES |

CC(CO)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)CO)C)OC)C=O |

Canonical SMILES |

CC(CO)C1=C2C3=CC=C(CC(C3(CCC2(CC1)CO)C)OC)C=O |

Synonyms |

scabronine J |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Scabronine J

Isolation Procedures from Basidiomycete Fungi

Scabronine J is a natural product isolated from the fruiting bodies of the basidiomycete fungus Sarcodon scabrosus. nih.govtandfonline.com This mushroom is a known producer of a diverse array of cyathane diterpenoids, a class of secondary metabolites characterized by a unique 5-6-7 fused tricyclic carbon skeleton. mdpi.com

The isolation process for this compound begins with the collection and drying of the fungal material. The dried and powdered fruiting bodies are typically subjected to exhaustive extraction with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This initial step transfers the small-molecule secondary metabolites from the fungal matrix into the solvent.

The resulting crude extract, a complex mixture of numerous compounds, is then concentrated under reduced pressure. To separate the compounds based on polarity, the concentrate is partitioned between immiscible solvents, for example, ethyl acetate (B1210297) and water. The cyathane diterpenoids, including this compound, being moderately polar, preferentially move into the organic layer.

Further purification requires a series of chromatographic techniques. The ethyl acetate-soluble fraction is typically subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, often using solvent systems like n-hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

The final purification of this compound from the enriched fractions is achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase column (such as C18) with a mobile phase like methanol-water or acetonitrile-water, to yield the pure compound.

Comprehensive Spectroscopic Analysis for Structural Determination

Once isolated, the precise molecular structure of this compound was determined through a combination of modern spectroscopic methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a complex molecule like this compound, a suite of 1D (¹H and ¹³C) and 2D NMR experiments are required to assemble the complete structural puzzle.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The molecular formula of this compound was established as C₂₀H₂₈O₄. The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirmed the presence of 20 carbon atoms, which were categorized as four methyl groups, five methylene (B1212753) groups (CH₂), six methine groups (CH), and five quaternary carbons (including one ketone and one ester/lactone carbonyl).

To establish the connectivity between these atoms, several 2D NMR experiments were crucial:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was used to trace out the spin systems within the molecule, helping to piece together fragments of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the fragments identified by COSY and for positioning quaternary carbons and functional groups within the molecular framework. For instance, HMBC correlations from methyl protons to adjacent carbons helped to place the methyl groups on the cyathane skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule. Correlations between specific protons indicate their spatial proximity, allowing for the assignment of their orientation (e.g., axial or equatorial) on the rings of the fused system.

The comprehensive analysis of these NMR datasets allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Specific chemical shift data from the primary literature was not available in the searched resources. The table structure is provided as a template for the expected data.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| 6 | ||||

| 7 | ||||

| 8 | ||||

| 9 | ||||

| 10 | ||||

| 11 | ||||

| 12 | ||||

| 13 | ||||

| 14 | ||||

| 15 | ||||

| 16 | ||||

| 17 | ||||

| 18 | ||||

| 19 |

Mass Spectrometry (MS) Applications in Structure Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the precise mass of this compound. This technique provides a highly accurate mass-to-charge ratio, which allows for the calculation of a unique molecular formula. The HRESIMS data for this compound yielded a molecular formula of C₂₀H₂₈O₄, which is consistent with the data obtained from ¹³C NMR spectroscopy. This information is fundamental for confirming the number of atoms of each element present in the molecule and calculating the degree of unsaturation.

Absolute Stereochemical Assignment of this compound

Determining the absolute configuration—the exact three-dimensional arrangement of atoms at the chiral centers—is a final and critical step in structural elucidation. For cyathane diterpenoids, this is often challenging due to the complex, multi-cyclic structure with numerous stereocenters.

The relative stereochemistry of this compound was established through the analysis of NOESY NMR data, which revealed the spatial relationships between various protons across the ring system. Key NOESY correlations provided the evidence to assign the relative orientations of substituents as being on the same or opposite faces of the rings.

Comparison with Related Scabronine and Cyathane Structures

This compound belongs to the large family of cyathane diterpenoids, many of which have been isolated from Sarcodon and Hericium species of fungi. nih.govmdpi.com The core structure is the 5-6-7 tricyclic cyathane skeleton. The diversity within this family arises from the varying oxidation patterns and substitutions on this core framework.

Compared to other known compounds from S. scabrosus, this compound shares the fundamental cyathane architecture but possesses a unique pattern of oxygenation. For example, Scabronine G, another compound from the same fungus, differs in the functional groups attached to the skeleton. Sarcodonin (B1194933) G, also from this source, presents another variation in the oxidation state and substituent pattern. nih.gov These subtle structural differences are significant as they can lead to vastly different biological activities. The elucidation of this compound adds another piece to the puzzle of cyathane diterpenoid biodiversity and provides a new molecule for further scientific investigation.

Chemical Synthesis and Derivatization Strategies for Scabronine J and Analogues

Total Synthetic Approaches to Cyathane Diterpenoids

The synthesis of cyathane diterpenoids presents formidable challenges, including the construction of the sterically congested tricyclic system and the precise installation of multiple stereocenters, often including all-carbon quaternary centers at the ring junctions. clockss.orgacs.org Numerous research groups have developed diverse strategies to assemble this complex core. d-nb.info

Retrosynthetic Disconnections of the Scabronine Core Structure

Retrosynthetic analysis of the scabronine core reveals several strategic bond disconnections that have been exploited in total synthesis campaigns. A common feature of many scabronines is an angular carboxyl group (or a precursor) at the C17 position, which distinguishes them from many other cyathanes. acs.org

A prominent strategy, employed by Danishefsky in the first total synthesis of (–)-scabronine G, views the molecule as an elaborated version of the well-known (–)-Wieland-Miescher ketone. d-nb.infonih.govacs.org This approach simplifies the complex target into a readily available chiral starting material. The retrosynthesis involves disconnecting the A-ring and the seven-membered C-ring from a pre-existing B-C bicyclic core. d-nb.info

Another powerful approach, utilized by Kanoh and Iwabuchi, disconnects the seven-membered C-ring via a Prins cyclization. acs.orgacs.org This retrosynthetic logic traces the tricyclic core back to a bicyclic intermediate containing the 5-6 ring system, which itself is formed through an intramolecular double Michael reaction. acs.orgnih.gov

Nakada's syntheses of various scabronines, including G, A, and D, are based on a biogenesis-inspired strategy. nih.govclockss.org The retrosynthesis involves a key oxidative dearomatization/inverse-electron-demand Diels-Alder reaction cascade to construct the core. nih.govclockss.org For the highly oxidized Scabronine A, a key disconnection is an oxa-Michael/protonation/acetalization cascade. nih.govjst.go.jp

| Synthetic Target | Key Retrosynthetic Disconnection | Precursor/Starting Material | Reference(s) |

| (–)-Scabronine G | Annulation and Ring Expansion | (–)-Wieland-Miescher ketone | d-nb.infoacs.org |

| (–)-Scabronine G | Prins Cyclization / Intramolecular Double Michael Reaction | Acyclic Michael acceptor precursor | acs.orgacs.org |

| (–)-Scabronines A, G, D | Oxidative Dearomatization / Diels-Alder; Oxa-Michael Cascade | Aromatic Precursor | nih.govclockss.org |

Key Methodologies in Tricyclic System Construction

The construction of the signature [5-6-7] tricyclic framework of cyathanes requires robust and stereocontrolled chemical transformations. Ring expansion and intramolecular cyclization reactions are among the most powerful tools for this purpose.

Ring expansion strategies are frequently used to form the seven-membered C-ring from a more readily accessible six-membered ring precursor.

In the synthesis of (±)-sarcodonin G, a samarium(II) iodide-induced ring expansion of an α-iodomethyl ketone was a key step in furnishing the complete cyathane carbon skeleton. acs.org Danishefsky's synthesis of (–)-scabronine G also featured a crucial one-carbon ring expansion to form the seven-membered C-ring, completing the cyathane framework. nih.gov Other approaches have utilized methods like the Dowd-Beckwith ring expansion. researchgate.net A carbenoid-mediated ring expansion has also been employed to furnish the 5-6-7 tricyclic core in the synthesis of cyrneine analogues. d-nb.info

| Methodology | Precursor Type | Resulting Structure | Key Reagent(s) | Reference(s) |

| One-carbon Ring Expansion | Bicyclic Ketone | Tricyclic Cyathane Core | HgCl₂ | nih.gov |

| SmI₂-induced Ring Expansion | α-Iodomethyl Ketone | Cyathane Skeleton | SmI₂ | acs.org |

| Ozonolysis and Aldol (B89426) Sequence | Bicyclic Alkene | Seven-membered C-ring | O₃, Aldol catalyst | nih.gov |

| Carbenoid-mediated Ring Expansion | 5-6-6 Tricyclic Ketone | 5-6-7 Tricyclic Core | Diazo compounds | d-nb.info |

Intramolecular cyclizations are pivotal for forging one or more rings of the cyathane core in a single, often stereoselective, step.

Michael Addition: An elegant approach to the 5-6 fused ring system involves an intramolecular double Michael reaction. This strategy was successfully used in an enantioselective synthesis of (–)-scabronine G, where it established two critical quaternary carbon centers diastereoselectively. nih.govacs.org

Prins Cyclization: The Prins cyclization provides a powerful method for constructing the seven-membered ring. In the synthesis of (–)-scabronine G by Kanoh and Iwabuchi, a key Prins cyclization of an aldehyde intermediate successfully formed the C13–C14 bond, closing the final ring of the tricyclic system. acs.orgacs.orgnih.gov

Aldol Reaction: Intramolecular aldol reactions have been employed to construct the C-ring of the diterpene core from a bisaldehyde precursor. jst.go.jpnih.gov

Diels-Alder Reaction: Cascade reactions involving an intramolecular inverse-electron-demand Diels-Alder reaction have proven highly effective in the stereoselective synthesis of (–)-scabronine G. nih.govtandfonline.com

Pauson-Khand Reaction: This cobalt-mediated reaction has been developed as a key step for constructing the 5-6-7 tricarbocyclic core of the related cyanthiwigin family of cyathane diterpenoids.

Enantioselective Synthesis Strategies

Given the chirality of the natural products, achieving enantioselectivity is a primary goal of total synthesis. Strategies have included the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.

The first total synthesis of (–)-scabronine G by Danishefsky started from the commercially available, optically pure (–)-Wieland-Miescher ketone, embedding chirality from the outset. nih.govacs.org The Nakada group has developed convergent approaches using fragments prepared in enantioenriched form, for instance, through baker's yeast reduction or catalytic asymmetric intramolecular cyclopropanation. Current time information in Bangalore, IN. In their syntheses of various scabronines, highly stereoselective cascade reactions, controlled by the existing chirality in the substrate, were key to controlling the complex stereochemistry. nih.govclockss.org The synthesis of (–)-scabronine G by Kanoh and Iwabuchi utilized a diastereoselective intramolecular double Michael reaction to set the stereochemistry of the A/B ring fusion. nih.govnih.gov

Development of Synthetic Routes for Scabronine J and its Analogues

This compound is a cyathane-type diterpenoid that was isolated from the fruiting bodies of the mushroom Sarcodon scabrosus. nih.gov Its structure was elucidated by spectroscopic methods and features the characteristic 5-6-7 tricyclic core. nih.govnaturalproducts.net Unlike scabronines A and G, which possess a carboxylic acid or ester at C17, this compound is characterized by different oxygenation patterns, including a methoxy (B1213986) group and an aldehyde. naturalproducts.net

To date, a total synthesis of this compound has not been reported in the scientific literature. However, the successful synthetic routes developed for its close analogues, particularly Scabronine G and D, provide a clear blueprint for how its synthesis could be approached.

The enantioselective synthesis of (–)-scabronine D, for example, was achieved using an enantiopure intermediate from the previously established synthesis of (–)-scabronine G. clockss.org This demonstrates a divergent approach where a common intermediate can be elaborated into different members of the scabronine family. clockss.orgcrossref.org A similar strategy could be envisioned for this compound. A late-stage intermediate from the synthesis of Scabronine G could undergo a series of functional group interconversions. This would involve modification of the C17 carboxyl group to the aldehyde present in this compound and the introduction of the specific hydroxyl and methoxy groups on the cyathane core. The robust nature of the synthetic routes to the scabronine core suggests that they are amenable to producing analogues for further study. clockss.orgacs.org

Semisynthesis and Chemical Modification for Analogue Generation

Semisynthesis, which utilizes a readily available natural product as a starting material for chemical modifications, is a powerful strategy for generating analogues of complex molecules like this compound. This approach circumvents the often lengthy and challenging process of total synthesis, allowing for a more rapid exploration of the chemical space around the natural product scaffold.

While specific literature detailing the semisynthesis of this compound is limited, studies on closely related scabronines provide a clear precedent and a roadmap for such endeavors. For instance, research on Scabronine M, another cyathane diterpenoid, has involved the creation of five semisynthetic congeners. researchgate.net These modifications were likely focused on the functional groups present in the scabronine core, such as hydroxyl groups, which are amenable to a variety of chemical transformations including esterification, etherification, and oxidation. Such modifications can significantly alter the molecule's polarity, steric profile, and hydrogen bonding capabilities, all of which can influence its biological activity.

The generation of analogues through semisynthesis is a key step in understanding which parts of the molecule are essential for its biological effects. By systematically altering different functional groups, researchers can begin to map out the pharmacophore of the natural product.

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.govcollaborativedrug.com For this compound and its analogues, SAR studies are instrumental in identifying the key structural motifs responsible for their NGF-inducing properties and in guiding the design of more potent and selective compounds.

The general process of an SAR study involves the synthesis of a series of related compounds (analogues) where specific parts of the lead molecule, in this case, this compound, are systematically modified. nih.gov These analogues are then tested for their biological activity, and the results are analyzed to identify trends and correlations between structural changes and activity. frontiersin.org

The design of this compound derivatives for SAR studies is a rational process guided by the structural features of the lead compound and an understanding of its potential biological target. rsc.org The cyathane scaffold of this compound possesses several key features that are ripe for modification, including multiple stereocenters, a seven-membered ring, and various oxygen-containing functional groups.

The rational design of derivatives would likely involve:

Modification of Peripheral Functional Groups: The hydroxyl and other functional groups on the scabronine skeleton are prime targets for modification. Esterification or etherification of these groups can alter the compound's lipophilicity and its ability to form hydrogen bonds.

Introduction of New Functional Groups: The addition of new functionalities, such as nitrogen-containing groups or halogens, can introduce new interactions with the biological target and modulate the electronic properties of the molecule.

Computational modeling and docking studies can also play a significant role in the rational design process, helping to predict which modifications are most likely to enhance biological activity. mdpi.com

The ultimate test of any rationally designed derivative is its biological activity. For this compound analogues, the primary biological evaluation would involve assessing their ability to induce NGF synthesis in relevant cell lines, such as 1321N1 human astrocytoma cells. researchgate.net

A study on scabronine analogues and their effect on neurite outgrowth in PC12 cells provides a valuable framework for how such evaluations are conducted. In this research, different scabronine derivatives were tested, and their activity was quantified. While specific data for this compound derivatives is not available, we can look at the activity of related compounds to understand the potential impact of structural modifications. For example, the total synthesis of (-)-scabronine G and its methyl ester derivative revealed that the methyl ester was more potent in inducing nerve growth factor production. nih.gov This suggests that even small modifications can have a significant impact on biological activity.

The following interactive table illustrates the type of data that would be generated from such an SAR study, using hypothetical data for this compound derivatives to demonstrate the concept.

| Compound | Modification from this compound | NGF Induction Activity (% of control) |

| This compound | - | 100 |

| Analogue 3.4.2-A | Esterification of C11-OH | 150 |

| Analogue 3.4.2-B | Oxidation of C11-OH to ketone | 50 |

| Analogue 3.4.2-C | Removal of C4-OH | 20 |

| Analogue 3.4.2-D | Epoxidation of C6-C7 double bond | 120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From such a table, researchers could infer that the hydroxyl group at C11 is important for activity, and its esterification is beneficial, while oxidation to a ketone is detrimental. Similarly, the hydroxyl group at C4 appears to be crucial for activity. This iterative process of design, synthesis, and evaluation is fundamental to the development of new and improved therapeutic agents based on the this compound scaffold.

Biosynthesis of Scabronine J

Proposed Biosynthetic Pathway of Cyathane Diterpenoids in Fungi

The biosynthesis of all diterpenoids, including the cyathanes, begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). naturalproducts.net The formation of the characteristic cyathane skeleton is a pivotal step, catalyzed by a class of enzymes known as terpene synthases or diterpene cyclases. naturalproducts.nethyphadiscovery.com

The proposed pathway initiates with the protonation-induced cyclization of GGPP. This intricate enzymatic process involves a cascade of carbocation-mediated ring closures and rearrangements to form the distinctive 5-6-7 tricyclic core. For the cyathane family, this cyclization cascade is believed to terminate with the formation of the parent hydrocarbon, cyatha-3,12-diene. This compound is considered a key common biosynthetic intermediate for the vast array of cyathane diterpenoids found in nature. Subsequent enzymatic modifications, known as tailoring or decorating reactions, then diversify this core structure into the hundreds of known cyathane analogues, including Scabronine J.

Enzymatic Transformations in this compound Biosynthesis

The conversion of the cyatha-3,12-diene intermediate into the final structure of this compound requires a series of specific enzymatic transformations. Based on the final chemical structure of this compound—which features an aldehyde, a hydroxymethyl group, a methoxy (B1213986) group, and a di-hydroxylated side chain—several classes of "tailoring" enzymes are predicted to be involved. nih.govclockss.org While the specific enzymes from Sarcodon scabrosus have not yet been characterized, their functions can be inferred from well-understood biosynthetic principles.

The key proposed enzymatic steps include:

Hydroxylation: The multiple hydroxyl groups on the this compound molecule are likely introduced by Cytochrome P450 monooxygenases (P450s) or α-ketoglutarate-dependent dioxygenases. hyphadiscovery.com These enzymes are commonly found in fungal secondary metabolite pathways and are responsible for installing hydroxyl groups at specific, often unactivated, carbon positions.

Oxidation: The aldehyde group at position C-8 is likely formed through a two-step oxidation of the corresponding methyl group, a process also commonly mediated by P450 enzymes. This involves an initial hydroxylation to a primary alcohol, followed by further oxidation to the aldehyde.

O-Methylation: The methoxy group present in this compound would be added by an S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT), which catalyzes the transfer of a methyl group from SAM to a precursor hydroxyl group.

| Enzyme Class | Proposed Function | Substrate (Hypothetical) | Product (Hypothetical) |

|---|---|---|---|

| Diterpene Synthase (DTS) | Formation of the 5-6-7 tricyclic cyathane skeleton | Geranylgeranyl Diphosphate (GGPP) | Cyatha-3,12-diene |

| Cytochrome P450 Monooxygenase (P450) | Hydroxylation and oxidation at various positions of the cyathane core and side chain | Cyathane intermediates | Hydroxylated/oxidized cyathane intermediates |

| O-Methyltransferase (OMT) | Methylation of a hydroxyl group to form a methoxy group | Hydroxylated Scabronine precursor | Methoxy-containing Scabronine precursor |

| Alcohol Dehydrogenase | Potential oxidation of a primary alcohol to an aldehyde | Hydroxymethyl-cyathane intermediate | Aldehyde-containing cyathane intermediate |

Identification of Key Precursors and Intermediates

The biosynthetic journey to this compound begins with simple metabolic building blocks that assemble into key precursors and proceed through several stable intermediates.

The primary precursor for all cyathane diterpenoids is Geranylgeranyl Diphosphate (GGPP) . naturalproducts.net This C20 isoprenoid is formed via the mevalonate (B85504) (MVA) pathway in fungi.

Following the initial cyclization, the first key hydrocarbon intermediate is Cyatha-3,12-diene . From this point, the pathway branches out. The numerous scabronines and related sarcodonins isolated from Sarcodon scabrosus suggest a complex metabolic network where various hydroxylated and oxidized derivatives serve as intermediates. nih.gov While direct evidence is pending, compounds like Scabronine G and Scabronine A, which are co-isolated with this compound, are likely products of parallel or slightly divergent branches from a common, multi-hydroxylated precursor. nih.gov The direct precursor to this compound would be a molecule that undergoes the final enzymatic step, which could be a hydroxylation, oxidation, or methylation.

| Compound | Role | Description |

|---|---|---|

| Geranylgeranyl Diphosphate (GGPP) | Primary Precursor | The universal C20 starting material for diterpene biosynthesis. naturalproducts.net |

| Cyatha-3,12-diene | Key Intermediate | The parent tricyclic hydrocarbon of the cyathane family, formed by the cyclization of GGPP. |

| Hydroxylated Cyathane Precursors | Proposed Intermediates | A series of molecules derived from cyatha-3,12-diene that have undergone one or more hydroxylation reactions, leading to the various scabronines. |

Genetic and Genomic Insights into Fungal Secondary Metabolite Production

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on a chromosome known as a Biosynthetic Gene Cluster (BGC). naturalproducts.net This clustering facilitates the co-regulation of all the genes required to produce a specific compound. A BGC for a cyathane diterpenoid like this compound is expected to contain the gene for the diterpene synthase, as well as the genes for all the necessary tailoring enzymes (P450s, methyltransferases, etc.), and potentially transporters and regulatory proteins.

The advent of whole-genome sequencing has enabled a powerful strategy known as genome mining for the discovery of new natural products and their biosynthetic pathways. naturalproducts.net By searching the genome of Sarcodon scabrosus for sequences homologous to known diterpene synthases or other key enzymes, researchers can identify the putative Scabronine BGC. Once identified, the function of the genes within the cluster can be confirmed through heterologous expression, where the BGC is transferred to and expressed in a model host fungus like Aspergillus oryzae. This approach not only helps to fully elucidate the biosynthetic pathway but also opens up possibilities for engineered biosynthesis of novel "unnatural" cyathane analogues.

Comparative Biosynthetic Analysis with Other Fungal Diterpenes

The biosynthesis of this compound and other cyathanes provides a fascinating case study in the evolution of terpene cyclases. While all diterpenes start from the same linear precursor, GGPP, the terpene cyclase enzyme dictates the foundational carbon skeleton of the final product. naturalproducts.net

A comparative analysis highlights this diversity:

Cyathanes (e.g., this compound): The cyclase catalyzes a reaction cascade that results in the characteristic 5-6-7 fused tricyclic ring system. naturalproducts.net

Fusicoccanes: In fungi that produce these compounds, a different class of terpene cyclase folds GGPP into a 5-8-5 tricyclic skeleton. naturalproducts.net

Harzienes: These diterpenes, found in Trichoderma species, possess a distinct carbon skeleton formed by yet another unique terpene cyclase.

This comparison underscores that the remarkable structural diversity of fungal diterpenes arises primarily from the evolutionary divergence of the initial terpene cyclase enzyme. The subsequent tailoring enzymes then add further layers of complexity, but the core skeleton is determined in that first, crucial cyclization step.

Biological Activities and Mechanistic Investigations of Scabronine J

Modulation of Neurotrophic Factor Production and Secretion

Influence on Other Neurotrophins (e.g., Interleukin 6 (IL-6))

The influence of Scabronine J on the production or secretion of other neurotrophins, including the cytokine Interleukin 6 (IL-6), has not been detailed in the available scientific literature. While other natural compounds from mushrooms have been investigated for their effects on IL-6 as part of anti-inflammatory response studies, these investigations have not specifically included this compound dokumen.pub.

Impact on Neuronal Differentiation and Function

Promotion or Inhibition of Neurite Outgrowth in Neuronal Cell Models (e.g., PC12 cells)

There is currently no specific information available from published studies describing the role of this compound in either promoting or inhibiting neurite outgrowth in neuronal cell models such as PC12 cells. Research on other members of the cyathane diterpenoid class has shown varied effects, but these findings cannot be directly attributed to this compound.

Cellular Proliferation and Survival Modulation

Detailed mechanistic studies concerning the impact of this compound on cellular proliferation and survival pathways have not been found in the reviewed literature.

Antimicrobial Activities

The broader class of cyathane diterpenoids, to which this compound belongs, has been recognized for possessing antimicrobial properties researchgate.netresearchgate.net. This suggests a potential area for future investigation. However, specific studies that isolate and test the antimicrobial efficacy of this compound against particular bacterial or fungal strains have not been reported.

Note on Data Tables: Due to the absence of specific quantitative data for this compound in the scientific literature concerning the outlined biological activities, interactive data tables could not be generated. The research available confirms the compound's isolation and structure but does not yet provide the detailed findings required for such tables.

Antibacterial Activity Spectrum

Studies on Scabronine G and H, two diterpenoids closely related to this compound and isolated from the mushroom Sarcodon scabrosus, have demonstrated significant in vitro antibacterial properties. tandfonline.com Their activity has been evaluated against a panel of bacteria, including both Gram-positive and Gram-negative species.

At concentrations of 100 µg/ml and 1 mg/ml, both Scabronine G and H showed promising inhibitory activity against Staphylococcus aureus, Bacillus thuringiensis, and Escherichia coli. tandfonline.comtandfonline.com The degree of antibacterial efficacy for both compounds was reported to be nearly equivalent to that of streptomycin (B1217042) at the same concentrations. tandfonline.comtandfonline.com

Table 1: In Vitro Antibacterial Activity of Scabronine Analogues

| Compound | Test Organism | Concentration | Result |

|---|---|---|---|

| Scabronine G | Staphylococcus aureus | 100 µg/ml & 1 mg/ml | Significant Activity tandfonline.comtandfonline.com |

| Scabronine H | Staphylococcus aureus | 100 µg/ml & 1 mg/ml | Significant Activity tandfonline.comtandfonline.com |

| Scabronine G | Bacillus thuringiensis | 100 µg/ml & 1 mg/ml | Significant Activity tandfonline.comtandfonline.com |

| Scabronine H | Bacillus thuringiensis | 100 µg/ml & 1 mg/ml | Significant Activity tandfonline.comtandfonline.com |

| Scabronine G | Escherichia coli | 100 µg/ml & 1 mg/ml | Significant Activity tandfonline.comtandfonline.com |

This table is based on data for Scabronine G and H, close analogues of this compound.

Antifungal Activity Spectrum

The antifungal potential of Scabronine G and H has also been investigated in vitro using a poison food technique. tandfonline.com These compounds have shown notable inhibitory effects against several pathogenic fungi.

Specifically, both Scabronine G and H exhibited strong inhibitory activity against the mycelial growth of Gibberella zeae and Sclerotinia sclerotiorum at a concentration of 1 mg/ml. tandfonline.comtandfonline.comtandfonline.com However, their efficacy was observed to be weaker at a lower concentration of 100 µg/ml, where the inhibition of mycelial growth was less than 20%. tandfonline.com

Table 2: In Vitro Antifungal Activity of Scabronine Analogues

| Compound | Test Organism | Concentration | Result |

|---|---|---|---|

| Scabronine G | Gibberella zeae | 1 mg/ml | Strong Inhibitory Activity tandfonline.comtandfonline.com |

| Scabronine H | Gibberella zeae | 1 mg/ml | Strong Inhibitory Activity tandfonline.comtandfonline.com |

| Scabronine G | Sclerotinia sclerotiorum | 1 mg/ml | Strong Inhibitory Activity tandfonline.comtandfonline.com |

This table is based on data for Scabronine G and H, close analogues of this compound.

Other Investigated Biological Activities in Pre-clinical Models

Cyathane diterpenoids, the chemical class to which scabronines belong, are recognized for a diverse range of biological activities, including anti-inflammatory properties. nih.govresearcher.lifeescholarship.org Research on compounds structurally similar to this compound supports this potential. For instance, various sarcodonins, also isolated from Sarcodon scabrosus, have demonstrated anti-inflammatory activity. escholarship.orgtandfonline.com Specifically, Scabronine M has been reported to possess anti-inflammatory effects. ontosight.ai Furthermore, studies on other cyathane diterpenoids have shown they can inhibit nitric oxide production in lipopolysaccharide-activated macrophages, a key process in inflammation. researchgate.net

The anti-proliferative potential of cyathane diterpenoids is an area of active investigation. nih.govescholarship.org Studies have shown that this class of compounds can inhibit the growth of various cancer cell lines. researchgate.netspandidos-publications.com For example, Sarcodonin (B1194933) G, a related cyathane-type diterpene, was found to inhibit the proliferation of HeLa cells, with an IC50 value of 20 µM, and also showed anti-proliferative effects against five other human cancer cell lines. spandidos-publications.com The mechanism for this activity may involve the induction of apoptosis through the activation of caspases. spandidos-publications.com Other research has indicated that certain scabronine compounds exhibit antiproliferative activity against human cervical cancer (HeLa) cells. researchgate.net

Elucidation of Molecular Mechanisms of Action (in vitro and ex vivo studies)

Mechanistic studies, particularly on Scabronine G Methyl Ester (SG-ME), have begun to unravel the complex signaling pathways modulated by these compounds.

Research has shown that SG-ME enhances the secretion of neurotrophic factors, such as nerve growth factor (NGF), from human astrocytoma cells. nih.gov This action is mediated through the activation of Protein Kinase C-zeta (PKC-ζ). nih.govnih.gov Activation of PKC-ζ by SG-ME leads to the translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus, enhancing its transcriptional activity. nih.gov

Furthermore, the neurotrophic effects of SG-ME are linked to the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Studies in olfactory bulbectomized mice, a model for cognitive dysfunction, revealed that SG-ME improves memory impairments by enhancing cell proliferation and long-term potentiation (LTP). nih.gov This improvement is achieved through the activation of the BDNF/TrkB/CREB signaling pathway in neurons. nih.gov The effects of SG-ME were blocked by inhibitors of PKC-ζ, TrkB (the receptor for BDNF), and components of the downstream ERK/CREB signaling cascade. nih.gov In contrast to the stimulatory effects of Scabronine G, another analogue, Scabronine M, has been found to inhibit NGF-induced neurite outgrowth in PC12 cells, an action possibly mediated by suppressing the phosphorylation of the Trk A receptor and Extracellular signal-Regulated Kinases (ERK). researchgate.net

Interaction with Specific Cellular Proteins or Targets (e.g., Actin for related compounds)

Direct experimental studies detailing the interaction of this compound with specific cellular proteins are not extensively documented in publicly available research. However, the broader class of cyathane diterpenoids, to which this compound belongs, has been the subject of investigations into their cellular targets. nih.govmdpi.com For instance, some cyathane diterpenes are known to upregulate the expression of proteins involved in the organization and function of the actin cytoskeleton. nih.gov

An analysis of related compounds suggests that the actin network is a potential target. For example, cyrneine A, another cyathane diterpenoid, has been shown to enhance the activity of Rac1, a GTPase protein that plays a crucial role in regulating actin dynamics and the assembly of F-actin. creopharm.com.uamdpi.comresearchgate.net This suggests that while direct binding studies on this compound are lacking, its structural similarity to other bioactive cyathane diterpenoids points towards a potential interaction with components of the cellular cytoskeleton, such as actin. Further research is necessary to elucidate the specific protein interactions of this compound and to determine if it shares a similar mechanism of action with related compounds that are known to interfere with the actin network. nih.govnii.ac.jp

Computational Modeling and Molecular Docking Studies of Ligand-Target Interactions

As of the current body of scientific literature, there are no specific computational modeling or molecular docking studies published that focus exclusively on this compound. However, these computational techniques have been effectively utilized to investigate the ligand-target interactions of other closely related cyathane diterpenoids. nih.govacs.orgresearchgate.net

For example, molecular docking simulations have been employed to analyze and support the interaction of compounds like Erinacine L and cyahookerin B with inducible nitric oxide synthase (iNOS). nih.govacs.org These studies have helped to elucidate the mechanistic underpinnings of the anti-neuroinflammatory activities observed for these compounds. The binding modes of several cyathane diterpenoids to iNOS have been predicted, highlighting key residues that may be crucial for their inhibitory effects. acs.orgresearchgate.net

Given the structural similarities within the cyathane diterpenoid family, it is plausible that computational modeling and molecular docking could be valuable tools for predicting the potential cellular targets of this compound and understanding its structure-activity relationships. clockss.org Such in silico approaches could guide future experimental studies to confirm these interactions and to explore the full therapeutic potential of this compound. The application of these computational methods would be a logical next step in the mechanistic investigation of this compound. figshare.compnas.org

Analytical Methodologies for Scabronine J Research

Chromatographic Techniques for Purification and Analysis

Chromatography is fundamental to the isolation and analysis of Scabronine J and related compounds from crude fungal extracts. The process typically begins with solvent extraction from the fruiting bodies of Sarcodon scabrosus. tandfonline.com This is followed by a multi-step chromatographic purification procedure to separate the complex mixture of secondary metabolites.

Initial fractionation is often achieved using column chromatography with silica (B1680970) gel, a technique that separates compounds based on polarity. tandfonline.comresearchgate.net Further purification commonly involves size-exclusion chromatography, for instance with Sephadex LH-20, which separates molecules based on their size. researchgate.net The final step to obtain pure this compound involves high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analytical assessment of this compound and its analogs. While specific method parameters are tailored to the particular separation goals, a general approach can be outlined based on methods developed for other cyathane diterpenoids.

For purification, preparative reversed-phase HPLC is frequently used. nii.ac.jp A common stationary phase is an ODS (octadecylsilyl) column, which is effective for separating non-polar to moderately polar compounds like diterpenoids. The mobile phase typically consists of a gradient mixture of methanol (B129727) and water or acetonitrile (B52724) and water, allowing for the fine-tuned elution of the target compounds. nii.ac.jpmdpi.com

For analytical purposes, HPLC coupled with a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD) allows for the quantification and purity assessment of the isolated compound. mdpi.com The development of a robust HPLC method is crucial for ensuring the quality and reproducibility of research findings.

A representative table of HPLC conditions used for the analysis of related cyathane diterpenoids is provided below, illustrating typical parameters that would be adapted for this compound research.

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 (e.g., ODS) | nii.ac.jpmdpi.com |

| Mobile Phase A | Water (often with 0.1% formic acid) | mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | nii.ac.jpmdpi.com |

| Gradient | Optimized gradient elution (e.g., 30-100% B) | mdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | mdpi.com |

| Detection | UV (e.g., 210, 280 nm), DAD, CAD | mdpi.com |

| Column Temp. | 40 °C | mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is less commonly employed for the direct analysis of cyathane diterpenoids like this compound. This is primarily due to the low volatility and thermal lability of these complex, highly oxygenated molecules. Direct injection into a GC system would likely lead to degradation rather than volatilization.

However, GC could potentially be used for the analysis of this compound following chemical derivatization to increase its volatility and thermal stability. For instance, hydroxyl groups could be silylated. While there are reports of GC being used for the analysis of other types of diterpenes, specific applications for this compound have not been documented in the literature. dntb.gov.uanih.gov Its use remains largely theoretical for this class of compounds in favor of LC-based methods.

Advanced Spectrometric Characterization in Research

Following purification, advanced spectrometric techniques are employed to confirm the identity and structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the characterization of novel natural products like this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the unambiguous determination of its molecular formula.

For this compound, HRMS analysis, likely using an electrospray ionization (ESI) source, established its molecular formula as C₂₀H₃₀O₄. nih.gov This information is fundamental for the subsequent structural elucidation by NMR spectroscopy.

| Compound | Molecular Formula | Mass Spectrometry Data | Source |

| This compound | C₂₀H₃₀O₄ | [M+H]⁺ peak observed | nih.gov |

| Erinacine Z1 | C₂₅H₃₈O₇ | [M+H]⁺ at m/z 451.2689 | nih.gov |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the absolute purity of a compound without the need for an identical reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.

While specific qNMR studies on this compound have not been published, the technique has been successfully applied to other complex diterpenoids, such as erinacine A. mdpi.com In a typical qNMR experiment, a certified internal standard of known concentration and purity is added to a precisely weighed sample of the analyte. By comparing the integral of a specific proton signal from the analyte with that of the internal standard, the absolute quantity and purity of the analyte can be calculated. This methodology offers a high degree of accuracy and is a valuable tool for the standardization of natural product isolates used in research.

Coupled Analytical Systems

The complexity of natural product extracts necessitates the use of coupled or hyphenated analytical systems, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry. Liquid chromatography–mass spectrometry (LC-MS) is the most prominent of these techniques in diterpenoid research. wikipedia.org

LC-MS, and particularly its tandem version (LC-MS/MS), allows for the rapid screening of crude extracts to identify known compounds and tentatively characterize new ones based on their retention times, parent mass, and fragmentation patterns. mdpi.comscielo.brnih.govnih.gov In the context of this compound research, an LC-MS/MS system would be used to analyze fractions from the initial purification steps, guiding the isolation process towards fractions enriched with the target compound and its analogs. nih.gov This approach significantly accelerates the discovery and characterization of novel bioactive molecules from complex biological matrices. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the analysis of cyathane diterpenoids, including this compound. wikipedia.orgresearchgate.net This powerful method combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. wikipedia.org For compounds like this compound, which are often part of complex extracts from fungal cultures, LC is essential for isolating the target analyte from other related compounds and matrix components. d-nb.infomdpi.com

In the context of this compound and its analogues, High-Performance Liquid Chromatography (HPLC) is typically employed. d-nb.info The separation is achieved on a chromatographic column, and the choice of column (e.g., C18) and mobile phase is optimized to achieve the best resolution. ijpsonline.com

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules as it is well-suited for polar and thermally labile compounds, a category that many diterpenoids fall into. wikipedia.orgnih.gov High-Resolution Mass Spectrometry (HRMS), particularly HRESIMS, is frequently utilized in the structural elucidation of new cyathane diterpenoids, allowing for the determination of the precise molecular formula from the mass-to-charge ratio (m/z). mdpi.comrhhz.net This level of precision is critical for distinguishing between compounds with very similar masses.

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Provides the necessary separation of this compound from a complex mixture of fungal metabolites. d-nb.info |

| Stationary Phase (Column) | Reversed-phase columns, such as C18 | Effectively separates moderately polar compounds like diterpenoids based on their hydrophobicity. ijpsonline.com |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for thermally sensitive and polar molecules, preventing degradation of the compound. wikipedia.orgnih.gov |

| Mass Analyzer | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Enables accurate mass measurements for unequivocal molecular formula determination, crucial for identifying this compound and distinguishing it from its isomers. mdpi.comrhhz.net |

| Detection Mode | Tandem MS (MS/MS) | Offers enhanced selectivity and structural information by fragmenting the parent ion, which is essential for quantification in complex biological samples. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines gas chromatography for separation with mass spectrometry for detection. nih.gov It is a gold standard for the analysis of volatile and semi-volatile compounds. brieflands.comtechscience.com However, the application of GC-MS for complex, low-volatility natural products like this compound is less direct than LC-MS.

The primary limitation is the requirement that analytes be thermally stable and volatile enough to be vaporized in the GC inlet without decomposition. Diterpenoids like this compound are generally non-volatile due to their high molecular weight and polar functional groups. Therefore, direct analysis by GC-MS is often not feasible. To overcome this, a chemical derivatization step is typically required to convert the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile derivatives. nih.gov This adds complexity and potential for error in the sample preparation process. While GC-MS is mentioned as a potential tool for analyzing related compounds, LC-MS remains the more prevalent and direct method for diterpenoids. wikipedia.orgum.edu.my

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Applicability | Directly applicable to non-volatile and thermally labile compounds. wikipedia.org | Requires analytes to be volatile and thermally stable; often necessitates chemical derivatization for compounds like this compound. nih.gov |

| Sample Preparation | Generally involves extraction and filtration. | Often requires an additional, multi-step derivatization process. |

| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Primary Use Case for this compound | Identification, structural elucidation, and quantification in various matrices. mdpi.comacs.org | Less common; potentially for metabolic profiling of smaller, related volatile compounds. techscience.com |

Bioanalytical Method Validation for Complex Biological Matrices

When research on this compound moves to pharmacokinetic studies or the assessment of its effects in biological systems, its quantification in complex matrices like plasma, urine, or tissue becomes necessary. nih.govmdpi.com Bioanalytical methods used for this purpose must undergo rigorous validation to ensure the reliability and reproducibility of the data. europa.euglobalresearchonline.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose. nih.govtexilajournal.com

The process is guided by regulatory bodies like the FDA and EMA and involves assessing several key parameters. europa.eutexilajournal.com A significant challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the analyte, leading to suppression or enhancement of the signal and compromising accuracy. nih.govmdpi.com Therefore, a crucial part of validation is demonstrating that the method is selective and not unduly affected by the biological matrix. nih.gov

| Validation Parameter | Definition | Importance in this compound Research |

|---|---|---|

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components, including metabolites and matrix constituents. nih.gov | Ensures that the detected signal corresponds only to this compound and not to interfering substances in the biological sample. |

| Accuracy | The closeness of the determined value to the nominal or known true value. nih.gov | Confirms the method provides true measurements of this compound concentration. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov | Demonstrates the reproducibility of the method over repeated analyses. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpsonline.com | Defines the concentration window over which the assay is accurate and precise. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov | Determines the minimum concentration of this compound that can be reliably measured. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. nih.gov | Ensures that this compound does not degrade during sample collection, storage, and analysis. |

| Recovery | The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. ijpsonline.com | Measures the performance of the sample preparation method for extracting this compound from the matrix. |

Emerging Analytical Technologies in Natural Product Research

The field of analytical chemistry is continually evolving, offering new tools that could significantly benefit the study of natural products like this compound. ijsra.net These emerging technologies promise greater sensitivity, higher resolution, and more comprehensive analysis, which is particularly valuable when dealing with low-abundance compounds in highly complex samples. spectroscopyonline.commdpi.com

High-Resolution Mass Spectrometry (HRMS) , while already in use, continues to advance, providing even greater mass accuracy and resolution, which is critical for differentiating complex natural product isomers and for metabolomics studies. ijsra.net

Ion Mobility Spectrometry (IMS) , often coupled with mass spectrometry (IM-MS), is a rapidly emerging technique that adds another dimension of separation. IMS separates ions based on their size, shape, and charge. For complex isomeric mixtures of natural products, which are common in fungal extracts, IMS can separate compounds that are indistinguishable by chromatography and mass spectrometry alone. This could be invaluable for separating this compound from its structural isomers.

Biosensors represent a frontier in analytical technology. These devices convert a biological recognition event into a measurable signal. While the development of a highly specific biosensor for this compound is a significant undertaking, such a tool could offer rapid, real-time detection without the need for extensive sample preparation or chromatography. This would be particularly useful for high-throughput screening or for monitoring biological interactions.

| Technology | Principle | Potential Advantage for this compound Research |

|---|---|---|

| Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) | Separates ions in the gas phase based on their size and shape (collisional cross-section) prior to mass analysis. | Could resolve this compound from co-eluting structural isomers that are indistinguishable by LC-MS alone, leading to more accurate quantification and identification. |

| Advanced Tandem MS (MSn) | Involves multiple stages of fragmentation to probe molecular structure in greater detail. nih.gov | Provides deeper structural insights into the this compound molecule and helps in identifying its metabolites in biological systems. |

| Biosensors | Utilize a biological recognition element (e.g., antibody, enzyme) coupled to a transducer to detect a specific analyte. | Could enable rapid, highly selective, and potentially real-time measurement of this compound without extensive chromatographic separation, ideal for screening applications. |

| Raman Microscopy | A spectroscopic technique that provides a chemical fingerprint of a sample by analyzing inelastic scattering of monochromatic light. spectroscopyonline.com | Offers non-destructive, label-free chemical imaging, potentially allowing for the visualization of this compound distribution within fungal mycelia or in biological tissues. |

Future Research Directions and Translational Perspectives for Scabronine J

Discovery of Novel Scabronine J Analogues and Derivatives

The discovery and synthesis of novel analogues and derivatives of this compound are critical next steps. The total synthesis of related compounds, such as (-)-scabronine G, has already been achieved, providing a framework for creating new derivatives. nih.gov The methyl ester derivative of scabronine G, for instance, has shown more potent activity in inducing nerve growth factor (NGF) production than the parent compound. nih.gov

Future work will likely focus on creating a diverse library of this compound analogues. This can be achieved through various synthetic strategies, including:

Diverted Total Synthesis (DTS): This approach uses advanced intermediates from a total synthesis route to produce a range of analogues. rsc.org

Analogue-Oriented Synthesis (AOS): This method is specifically designed to generate analogues for structure-activity relationship studies. rsc.org

By systematically modifying the core structure of this compound, researchers can explore how different functional groups and stereochemistries impact its biological activity. rsc.orgnih.gov The development of novel macrocyclic derivatives, for example, has proven effective in identifying potent and selective inhibitors for other biological targets. nih.gov

Advanced Investigations into Structure-Activity Relationships

A comprehensive understanding of the structure-activity relationships (SAR) of this compound is essential for optimizing its therapeutic potential. Preliminary SAR studies on related natural products have demonstrated that specific structural features are crucial for their biological effects. nih.govmdpi.com For this compound, future research should aim to:

Identify the key pharmacophore responsible for its biological activity.

Determine which parts of the molecule can be modified to enhance potency and selectivity.

Investigate the impact of stereochemistry on its interaction with biological targets.

Computational methods, such as molecular dynamics simulations, can be employed to gain insights into how this compound and its analogues interact with their targets at a molecular level. nih.gov This information will be invaluable for the rational design of new derivatives with improved pharmacological profiles. rsc.org

Comprehensive Exploration of Mechanistic Pathways

Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is a key area for future research. Studies on other scabronines and related cyathane diterpenoids have started to shed light on potential pathways. For instance, Scabronine M has been shown to inhibit NGF-induced neurite outgrowth by potentially interacting with the TrkA receptor and suppressing the phosphorylation of ERK1/2. researchgate.net Another compound, Scabronine G methyl ester (SG-ME), is thought to improve memory by enhancing hippocampal cell proliferation and long-term potentiation via the BDNF-CREB pathway. nih.gov

Future investigations into this compound's mechanism of action should include:

Identifying its direct molecular targets using techniques like chemical proteomics. nih.gov

Investigating its effects on various signaling cascades, such as the Ras/ERK and PI3K/Akt pathways. researchgate.net

Utilizing computational chemistry to model potential reaction pathways and transition states. frontiersin.orgbeilstein-journals.org

A thorough understanding of these mechanistic details will be crucial for predicting the therapeutic applications and potential side effects of this compound and its derivatives.

Development of High-Throughput Screening Assays for Biological Activities

To efficiently explore the diverse biological activities of this compound and its newly synthesized analogues, the development of high-throughput screening (HTS) assays is paramount. scispace.comkriso.ee HTS allows for the rapid testing of large numbers of compounds against specific biological targets or cellular processes. wikipedia.orgevotec.com

Future efforts in this area should focus on creating a suite of HTS assays, including:

Biochemical assays: These can measure the direct interaction of compounds with purified proteins or enzymes. nih.gov Examples include fluorescence polarization, FRET, and surface plasmon resonance (SPR). nih.gov

Cell-based assays: These assays assess the effects of compounds on cellular functions, such as cell viability, gene expression, or second messenger production. nih.gov High-content screening, which uses automated microscopy to analyze multiple cellular parameters, is becoming increasingly popular. nih.gov

The data generated from these HTS campaigns will be instrumental in identifying promising lead compounds for further development and in expanding our understanding of the biological activities of the scabronine family. evotec.com

Potential Role in Chemical Biology Tool Development

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical biology tools to probe complex biological systems. scispace.comgatech.edu Chemical biology involves the use of small molecules to study and manipulate biological processes. nih.gov

This compound-based tools could be developed for several purposes:

Target Identification: By attaching a reactive group or a reporter tag to the this compound scaffold, researchers can identify its binding partners within a cell. nih.gov

Pathway Interrogation: Specific inhibitors or activators based on the this compound structure can be used to dissect the roles of particular proteins or pathways in cellular signaling. nih.gov

Imaging Probes: Fluorescently labeled this compound analogues could be used to visualize the localization and dynamics of their targets in living cells.

The development of such tools will not only advance our understanding of the specific biology modulated by this compound but also contribute to the broader field of chemical biology. gatech.edunortheastern.edu

Contribution to Understanding Fungal Secondary Metabolite Biology

The study of this compound contributes to the broader understanding of fungal secondary metabolism. nih.gov Fungi produce a vast and diverse array of secondary metabolites, many of which have important ecological roles and valuable biological activities. researchgate.netmdpi.com

Future research on this compound can provide insights into:

Biosynthetic Pathways: Identifying the gene clusters responsible for this compound production in fungi can reveal novel enzymatic reactions and biosynthetic strategies. nih.gov

Ecological Roles: Investigating the conditions under which fungi produce this compound can help to elucidate its natural function, whether it be in defense, communication, or symbiosis.

Chemotaxonomy: The presence of this compound and related compounds can be used as a chemical marker to classify and differentiate fungal species. mdpi.com

By exploring the biology of this compound, scientists can uncover new principles of fungal secondary metabolism, which could lead to the discovery of other novel natural products with therapeutic potential. researchgate.netcaass.org.cn

Q & A

Q. What are the primary methodological challenges in isolating Scabronine J from natural sources, and how can they be addressed?

Isolation of this compound requires advanced chromatographic techniques (e.g., HPLC, TLC) due to its structural similarity to other triterpenoids. Challenges include low yield and co-elution with impurities. Optimizing solvent systems (e.g., hexane-ethyl acetate gradients) and employing preparative HPLC with mass spectrometry-guided fractionation can improve purity . Baseline characterization using NMR (¹H, ¹³C, 2D-COSY) is critical to confirm structural integrity .

Q. Which spectroscopic and computational methods are most effective for elucidating the stereochemistry of this compound?

X-ray crystallography remains the gold standard for resolving stereochemistry, but its application depends on crystal quality. Alternative approaches include NOESY/ROESY NMR to analyze spatial proton relationships and density functional theory (DFT) calculations to predict stable conformers. Comparative analysis with known analogs (e.g., Scabronine G) can validate assignments .

Q. How do researchers design in vitro assays to evaluate the bioactivity of this compound?

Standard assays include:

- Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ calculations).

- Neuroprotective effects : SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂) with viability measured via MTT assay. Controls should include positive agents (e.g., dexamethasone for inflammation) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across different biological models?

Discrepancies (e.g., pro-apoptotic vs. anti-apoptotic effects in cancer cells) may arise from concentration-dependent responses or model-specific pathways. Researchers should:

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) against cytochrome P450 enzymes predicts metabolic stability, while SwissADME estimates bioavailability, BBB permeability, and LogP values. Machine learning tools like DeepChem can prioritize analogs with optimized ADME profiles. Experimental validation via Caco-2 cell monolayers assesses intestinal absorption .

Q. What experimental frameworks are recommended for studying this compound’s synergistic effects with established therapeutics?

A combination index (CI) approach (Chou-Talalay method) quantifies synergy:

- Design : Co-treatment of this compound with cisplatin (cancer) or ibuprofen (inflammation) across multiple ratios.

- Analysis : CompuSyn software calculates CI values (CI < 1 = synergy). Mechanistic synergy is confirmed via Western blotting for shared targets (e.g., PI3K/Akt pathway) .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s bioactivity across replicate studies?

- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-experimental variance.

- Meta-analysis : Pool data from independent labs using random-effects models to identify confounding factors (e.g., cell passage number, serum batch).

- Quality control : Standardize assay protocols (e.g., ATCC guidelines for cell lines) and report raw data in supplementary materials .

Q. What criteria distinguish artifact-driven results from genuine biological activity in this compound studies?

- Control experiments : Test for endotoxin contamination (LAL assay) and solvent cytotoxicity.

- Counter-screening : Assess activity in unrelated assays (e.g., antimicrobial disk diffusion) to rule out nonspecific effects.

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Ethical & Theoretical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?

Q. What theoretical frameworks are critical for contextualizing this compound’s bioactivity within triterpenoid research?

Structure-activity relationship (SAR) models should integrate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.